molecular formula C21H16Na2O13S B13866847 Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

Cat. No.: B13866847
M. Wt: 554.4 g/mol
InChI Key: VHQPHYREJFCKGH-UHFFFAOYSA-L
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Description

Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups, a chromenyl moiety, and a sulfonate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the sulfonate group and the hydroxyl groups. The final step involves the formation of the disodium salt. Common reagents used in these reactions include sulfonating agents, hydroxylating agents, and sodium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is carefully monitored to maintain the structural integrity of the compound and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. The chromenyl moiety can interact with cellular proteins, modulating their activity and influencing cellular processes. The sulfonate group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Properties

IUPAC Name

disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPHYREJFCKGH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Na2O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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